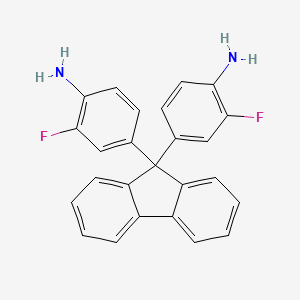
9,9-Bis(4-amino-3-fluorophenyl)fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Bis(4-amino-3-fluorophenyl)fluorene, with the molecular formula C25H18F2N2, is a fluorene derivative with two aminophenyl substituents on the 9-position . It is partially conjugated and can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .
Synthesis Analysis
The synthesis of 9,9-Bis(4-amino-3-fluorophenyl)fluorene involves the use of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
Molecular Structure Analysis
The molecular weight of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is 384.4 g/mol . The InChIKey, a unique identifier for chemical substances, is RXNKCIBVUNMMAD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
9,9-Bis(4-amino-3-fluorophenyl)fluorene has a molecular weight of 384.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 384.14380491 g/mol .
Wissenschaftliche Forschungsanwendungen
Preparation of Polyimide (PI) Materials
9,9-Bis(4-amino-3-fluorophenyl)fluorene (FFDA) is a diamine organic compound that can be used to prepare polyimide (PI) materials . The resulting polyimide films are colorless and transparent and are used as thermally stable flexible substrates for electronic devices .
Enhancement of Insulating Properties
In a study, fluorene groups with a rigid conjugated structure were introduced into the molecular chain of the PI film by molecular structure modulation . This was done to improve the corona resistance and insulating properties of PI wire enamel varnish .
Alumina nanoclusters (AOCs) were introduced into the PI matrix by using an in situ growth process to inhibit the migration of high-energy electrons . The quantum size effect of the alumina nanoclusters was exploited to synergistically enhance the suppression and scattering of energetic moving electrons by PI-based composite films .
Improvement of Breakdown Field Strength
The breakdown field strength of the PI-based composite film (MPI/1.0 vol% AOC) reaches 672.2 kV/mm, and the corona resistance life reaches 7.9 min, which are, respectively, 1.55 and 2.19 times higher than those of the initial PI film .
Laser Photolysis Bimolecular Electron Transfer Studies
FFDA is also used in laser photolysis bimolecular electron transfer studies .
Synthesis of Bifunctional Ionic Liquids
Through structural design, a series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized . The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined .
Zukünftige Richtungen
The future directions for 9,9-Bis(4-amino-3-fluorophenyl)fluorene could involve its further development as a dopant-free organic hole transporting material in inverted perovskite solar cells . Additionally, its potential applications in other areas of materials science and technology could be explored .
Eigenschaften
IUPAC Name |
4-[9-(4-amino-3-fluorophenyl)fluoren-9-yl]-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNKCIBVUNMMAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)F)C5=CC(=C(C=C5)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659748 |
Source


|
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-amino-3-fluorophenyl)fluorene | |
CAS RN |
127926-65-2 |
Source


|
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis(4-amino-3-fluorophenyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the structure of 9,9-Bis(4-amino-3-fluorophenyl)fluorene (BAFF) influence its ability to donate electrons to fullerenes like C60 and C70?
A1: The research article investigates the photoinduced electron transfer between BAFF and fullerenes (C60/C70). [] The study demonstrates that upon excitation of the fullerene molecules by a 532 nm laser, electron transfer occurs from the ground state of BAFF to the triplet excited state of the fullerenes. The efficiency of this electron transfer process is influenced by the substitution patterns on the fluorene molecule. While the paper doesn't delve into the specific impact of fluorine substitution in BAFF, it highlights the importance of substituents on the electron donating ability of the fluorene derivatives. Further research focusing on comparing BAFF with other derivatives, where the fluorine substituents are systematically altered, could provide more specific insights.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)


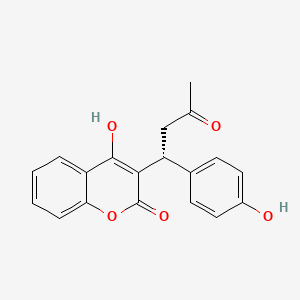
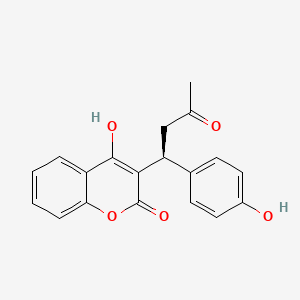
![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/no-structure.png)

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)
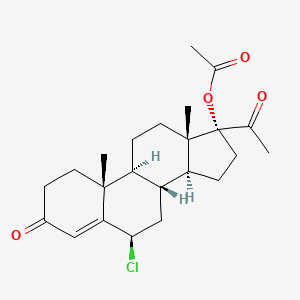
![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)
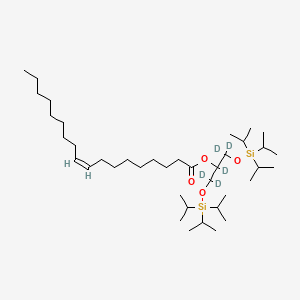
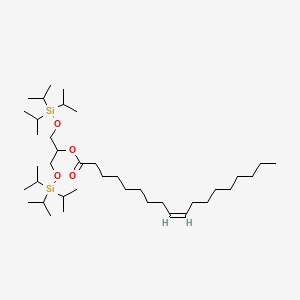
![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)